Diethyl aziridin-2-ylphosphonate
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Overview
Description
Diethyl aziridin-2-ylphosphonate is a chemical compound that belongs to the class of aziridine phosphonates Aziridines are three-membered nitrogen-containing heterocycles, and phosphonates are esters of phosphonic acids
Preparation Methods
Diethyl aziridin-2-ylphosphonate can be synthesized through several methods. One common synthetic route involves the reaction of vinyl phosphonate or acetyl phosphonate with an appropriate aziridine precursor. The reaction typically proceeds under mild conditions using an alkaline solution of lithium hydroxide, which allows for controlled mono-hydrolysis without opening the aziridine ring . Industrial production methods may involve similar synthetic routes but optimized for larger-scale production.
Chemical Reactions Analysis
Diethyl aziridin-2-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Common reagents used in these reactions include bromotrimethylsilane for dealkylation and various bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl aziridin-2-ylphosphonate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its cytotoxicity against certain cancer cell lines.
Materials Science: It can be used as a building block for synthesizing novel materials with unique properties.
Mechanism of Action
The mechanism of action of diethyl aziridin-2-ylphosphonate involves its interaction with biological molecules. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its cytotoxic and antibacterial activities .
Comparison with Similar Compounds
Diethyl aziridin-2-ylphosphonate can be compared with other aziridine phosphonates and aminophosphonic acids. Similar compounds include:
N-substituted aziridine diethyl phosphonates: These compounds have similar structural features but differ in their substituents, which can affect their reactivity and biological activity.
Aminophosphonic acids: These are analogues of natural amino acids and have been extensively studied for their biological activities.
This compound is unique due to its specific aziridine ring structure and the presence of phosphonate groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
35212-68-1 |
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Molecular Formula |
C6H14NO3P |
Molecular Weight |
179.15 g/mol |
IUPAC Name |
2-diethoxyphosphorylaziridine |
InChI |
InChI=1S/C6H14NO3P/c1-3-9-11(8,10-4-2)6-5-7-6/h6-7H,3-5H2,1-2H3 |
InChI Key |
KHKCENZKQRKPOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1CN1)OCC |
Origin of Product |
United States |
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